Home > Products > Screening Compounds P80696 > TD52 (dihydrochloride)
TD52 (dihydrochloride) -

TD52 (dihydrochloride)

Catalog Number: EVT-10986425
CAS Number:
Molecular Formula: C24H18Cl2N4
Molecular Weight: 433.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TD52, also known as dihydrochloride, is a compound that has garnered attention in the field of cancer research due to its potential as a therapeutic agent. It is an analog of erlotinib and acts as a putative inhibitor of the cancerous inhibitor of protein phosphatase 2A, commonly referred to as CIP2A. This compound has shown promising antitumor efficacy, particularly against hepatocellular carcinoma and triple-negative breast cancer cells. The chemical structure of TD52 allows it to induce apoptosis in these cancer cells, making it a candidate for further investigation in oncology.

Source

TD52 is synthesized from various chemical precursors and can be obtained from reputable chemical suppliers such as Sigma-Aldrich and MedchemExpress, which provide detailed specifications regarding its purity and applications in research .

Classification

TD52 is classified as a small molecule inhibitor with specific activity against protein synthesis pathways. Its primary classification falls under anticancer agents due to its mechanism of action targeting tumor cell proliferation and survival pathways.

Synthesis Analysis

Methods

The synthesis of TD52 involves several steps that can vary depending on the specific route chosen. Commonly, it is synthesized through chemical modification of existing compounds like erlotinib. The process typically includes:

  1. Selection of Precursors: Starting materials are chosen based on their availability and reactivity.
  2. Chemical Reactions: Reactions such as alkylation, acylation, or halogenation may be employed to modify the precursor compounds.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity level.

Technical Details

The detailed synthesis protocol may include reaction conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity. For instance, HPLC is often used to analyze the purity of the synthesized compound post-reaction.

Molecular Structure Analysis

Structure

The molecular formula of TD52 (dihydrochloride) is C18H20Cl2N4O4C_{18}H_{20}Cl_2N_4O_4, with a molecular weight of approximately 665.68 g/mol. The structural representation includes multiple functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 665.68 g/mol
  • Chemical Formula: C18H20Cl2N4O4C_{18}H_{20}Cl_2N_4O_4
  • CAS Number: 50-62-4 .
Chemical Reactions Analysis

Reactions

TD52 undergoes various chemical reactions that are pertinent to its function as an inhibitor. Notably:

  1. Hydrolysis: In aqueous environments, TD52 can hydrolyze, affecting its stability and bioavailability.
  2. Binding Interactions: It interacts with protein targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Technical Details

The kinetics of these reactions can be studied using spectroscopic methods to monitor changes in concentration over time, providing insights into the compound's stability and reactivity under physiological conditions.

Mechanism of Action

Process

TD52 exerts its effects primarily through inhibition of CIP2A, which plays a crucial role in regulating protein phosphatase 2A activity involved in cell growth and survival signaling pathways. By inhibiting CIP2A:

  1. Apoptosis Induction: TD52 promotes programmed cell death in cancer cells.
  2. Cell Cycle Arrest: It may cause cell cycle arrest at specific phases, further inhibiting proliferation.

Data

Research indicates that TD52's ability to induce apoptosis correlates with decreased levels of anti-apoptotic proteins and increased levels of pro-apoptotic factors within cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Sensitive to moisture; should be stored in a dry environment.
  • Melting Point: Specific melting point data may vary; typically determined experimentally.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterizing the compound's properties.

Applications

Scientific Uses

TD52 has significant potential applications in cancer therapy research due to its ability to target specific pathways involved in tumor growth:

  1. Cancer Research: Investigated for its efficacy against various cancers, particularly hepatocellular carcinoma and triple-negative breast cancer.
  2. Drug Development: Used as a lead compound for developing new therapeutic agents targeting similar pathways.
  3. Biological Studies: Employed in studies examining protein synthesis regulation and apoptosis mechanisms in cancer cells.
Molecular Pharmacology of TD52 Dihydrochloride

Mechanistic Basis of CIP2A Inhibition

TD52 dihydrochloride (chemical name: 4-((3-(but-2-yn-1-yl)-1H-indazol-6-yl)amino)-N-(3-ethynylphenyl)quinazolin-6-amine dihydrochloride) is a structurally optimized derivative of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib. Its primary mechanism involves potent inhibition of the oncogenic protein Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). Unlike conventional kinase inhibitors, TD52 dihydrochloride does not directly target CIP2A through enzymatic inhibition. Instead, it promotes CIP2A degradation by disrupting its protein stability and suppressing its de novo synthesis. This dual action results in a significant reduction of CIP2A protein levels, with half-maximal inhibitory concentration (IC₅₀) values in the low micromolar range (2–10 μM) across triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC) cell lines [1] [3] [7]. The depletion of CIP2A is critical because this endogenous inhibitor constitutively suppresses the tumor-suppressive activity of Protein Phosphatase 2A (PP2A), driving oncogenic transformations [2] [5].

Signal Transduction Modulation: CIP2A/PP2A/p-Akt Pathway Dysregulation

TD52 dihydrochloride exerts profound anticancer effects by reactivating the PP2A phosphatase and inhibiting the phosphoinositide 3-kinase (PI3K)/Akt pathway. The molecular cascade involves:

  • CIP2A Downregulation: TD52 dihydrochloride reduces CIP2A protein expression by >70% in TNBC (MDA-MB-468) and HCC (PLC5) cells at 5 μM within 48 hours [3] [5].
  • PP2A Reactivation: Reduced CIP2A levels relieve inhibition of PP2A, increasing its phosphatase activity by 2.5-fold. This is quantified by serine/threonine phosphatase assays [2] [5].
  • p-Akt Suppression: Reactivated PP2A dephosphorylates Akt at Ser473, suppressing downstream mTOR and glycogen synthase kinase 3 beta (GSK3β) signaling. Flow cytometry confirms apoptosis induction (e.g., 40% increase in Annexin V-positive cells in HCC lines) [2] [5].

Table 1: Effects of TD52 Dihydrochloride on Key Signaling Proteins

ProteinChangeMagnitudeBiological Outcome
CIP2ADownregulation>70% reductionLoss of oncogenic PP2A inhibition
PP2A activityReactivation2.5-fold increaseTumor suppressor restoration
p-Akt (Ser473)Dephosphorylation>60% reductionApoptosis induction
Cleaved caspase-3Upregulation3.0-fold increaseExecution of apoptosis

In vivo validation shows TD52 dihydrochloride (10 mg/kg/day, oral gavage) suppresses tumor growth in xenograft models by 60–70%, correlating with reduced CIP2A and p-Akt levels in excised tumors [1] [5].

Transcriptional Regulation: Elk1 Binding Interference at CIP2A Promoter

Beyond post-translational degradation, TD52 dihydrochloride suppresses CIP2A gene transcription by disrupting the Elk1-CIP2A promoter interaction. Key mechanisms include:

  • Elk1 Dysregulation: TD52 dihydrochloride inhibits Elk1 phosphorylation and DNA-binding capacity. Chromatin immunoprecipitation (ChIP) assays demonstrate a >50% reduction in Elk1 occupancy at the proximal CIP2A promoter (-200 to -50 base pairs) [5] [8].
  • Transcriptional Silencing: Reduced promoter binding decreases CIP2A mRNA expression by 60–80% in TNBC cells, confirmed via quantitative polymerase chain reaction (qPCR) [5].
  • Clinical Correlation: Bioinformatics analyses reveal high Elk1 or CIP2A mRNA expression predicts poor recurrence-free survival in TNBC patients, underscoring the pathway’s therapeutic relevance [5].

This transcriptional interference is independent of EGFR activity, positioning TD52 dihydrochloride as a unique agent for cancers resistant to receptor tyrosine kinase (RTK) inhibitors [5].

Selectivity Profiling: Differential Effects on Receptor Tyrosine Kinases

TD52 dihydrochloride exhibits selective action across receptor tyrosine kinases (RTKs), distinguishing it from its parent compound Erlotinib:

Table 2: Selectivity Profile of TD52 Dihydrochloride for Receptor Tyrosine Kinases

TargetEffect of TD52 DihydrochlorideErlotinib Comparison
EGFRMinimal inhibitionPotent inhibition (IC₅₀: 1 nM)
p-EGFRNo significant reduction>90% reduction
IGFRNo inhibitionNot targeted
PDGFRNo inhibitionNot targeted
VEGFR2No inhibitionNot targeted

Western blot analyses confirm that TD52 dihydrochloride (5 μM, 48 hours) does not alter phosphorylation or total protein levels of insulin-like growth factor receptor (IGFR), platelet-derived growth factor receptor (PDGFR), or vascular endothelial growth factor receptor 2 (VEGFR2) in TNBC cells [3] [7]. This selectivity enables combinatorial use with other RTK inhibitors without overlapping toxicities.

Structure-Activity Relationship (SAR) Analysis: Erlotinib Derivative Optimization

The molecular design of TD52 dihydrochloride retains Erlotinib’s quinazoline core but incorporates strategic modifications to shift its activity toward CIP2A inhibition:

  • Alkyne Side Chains: Replacement of Erlotinib’s acetylene group with extended alkyne moieties (e.g., but-2-yn-1-yl) enhances binding to Elk1-associated transcriptional complexes. This modification reduces EGFR binding affinity by >100-fold [3] [7] [9].
  • Dihydrochloride Salt Formation: Improves aqueous solubility and oral bioavailability, critical for in vivo efficacy (confirmed in xenograft models) [1] [7].
  • Minimal EGFR Interaction: The absence of key hydrogen-bond donors in TD52’s structure prevents effective engagement with EGFR’s ATP-binding pocket, explaining its negligible effects on p-EGFR [3] [9].

The SAR profile underscores that CIP2A inhibition requires steric bulk at the C4-anilino position, which simultaneously disrupts EGFR binding. TD52 dihydrochloride thus represents a deliberate divergence from Erlotinib’s pharmacology, repurposing its scaffold for novel PP2A-dependent antitumor activity [1] [7] [9].

Properties

Product Name

TD52 (dihydrochloride)

IUPAC Name

2-N,3-N-bis(3-ethynylphenyl)quinoxaline-2,3-diamine;dihydrochloride

Molecular Formula

C24H18Cl2N4

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C24H16N4.2ClH/c1-3-17-9-7-11-19(15-17)25-23-24(26-20-12-8-10-18(4-2)16-20)28-22-14-6-5-13-21(22)27-23;;/h1-2,5-16H,(H,25,27)(H,26,28);2*1H

InChI Key

PACBAUWYKBMOLH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C#C.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.